“1-Benzyl-3,5-dimethylpiperidin-4-one” is a chemical compound with the molecular formula C14H19NO . It is also known by other names such as “cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine” and "(3S,5R)-1-benzyl-3,5-diMethylpiperidin-4-one" .
The InChI code for “1-Benzyl-3,5-dimethylpiperidin-4-one” is 1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
. This code represents the molecular structure of the compound.
“1-Benzyl-3,5-dimethylpiperidin-4-one” has a molecular weight of 217.31 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 323.0±22.0 °C at 760 mmHg . The compound’s flash point is 139.6±11.9 °C .
1-Benzyl-3,5-dimethylpiperidin-4-one is a chiral compound characterized by a piperidine ring with a benzyl group and two methyl groups attached at the 3 and 5 positions. This compound is significant in organic synthesis, particularly in medicinal chemistry, where it serves as an intermediate for various pharmaceutical applications due to its potential biological activities. The specific stereochemical configuration of this compound is (3S,5R), which influences its reactivity and interaction with biological targets.
1-Benzyl-3,5-dimethylpiperidin-4-one is categorized within the class of piperidinones, which are cyclic amines featuring a ketone functional group. Its classification as a chiral compound makes it particularly useful in asymmetric synthesis processes. The compound can be synthesized from readily available starting materials such as benzylamine and acetone, highlighting its accessibility for research and industrial applications.
The synthesis of 1-benzyl-3,5-dimethylpiperidin-4-one typically involves several key steps:
This multi-step synthesis allows for the effective construction of the desired compound while maintaining control over stereochemistry.
The molecular structure of 1-benzyl-3,5-dimethylpiperidin-4-one can be represented as follows:
The compound's chirality (3S,5R) plays a crucial role in its biological activity and interaction with receptors or enzymes in medicinal chemistry.
1-Benzyl-3,5-dimethylpiperidin-4-one can participate in various chemical reactions:
The choice of reagents and conditions is critical for achieving desired transformations:
The mechanism of action for 1-benzyl-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The precise pathways depend on the specific application and target involved.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize this compound and confirm its structure .
1-Benzyl-3,5-dimethylpiperidin-4-one finds applications primarily in scientific research:
The ongoing research into its biological effects further underscores its potential utility in drug development .
Condensation reactions between benzylamine and dicarbonyl precursors serve as foundational routes for synthesizing 1-benzyl-3,5-dimethylpiperidin-4-one. A prominent method involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester)benzylamine under alkaline conditions. This process requires anhydrous toluene and metallic sodium, with methanol initiation, followed by reflux to form the cyclic intermediate. Subsequent acid hydrolysis and decarboxylation yield the target compound with a reported efficiency of 78.4% [7]. Alternative protocols employ 4-piperidone hydrochloride as a scaffold, reacting it with benzyl bromide in N,N-dimethylformamide (DMF) in the presence of potassium carbonate. This two-stage alkylation achieves higher yields (89.3%) at milder temperatures (65°C), minimizing byproducts [7]. Crucially, solvent selection impacts cyclization efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (toluene) favor high-temperature cyclization.
Table 1: Condensation-Cyclization Methods for 1-Benzyl-3,5-dimethylpiperidin-4-one
Precursor | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
N,N-bis(β-propionate)benzylamine | Toluene, Na, reflux; HCl hydrolysis | 78.4 | Scalable; avoids cryogenics |
4-Piperidone hydrochloride | K₂CO₃, DMF, benzyl bromide, 65°C | 89.3 | Mild conditions; high selectivity |
Ethyl acetoacetate derivatives | AlPO₄ catalyst, xylene, reflux | 82* | Tunable steric effects |
[2] [7]Yield approximated from analogous N-benzylpiperidone synthesis
The Mannich reaction enables modular assembly of 1-benzyl-3,5-dimethylpiperidin-4-one by condensing formaldehyde, benzylamine, and methyl alkyl ketones (e.g., pentane-2,4-dione). Stereochemical control arises from kinetic vs. thermodynamic product dominance under varying conditions. Acidic catalysts (e.g., phosphoric acid) at 30–40°C favor the chair conformation with equatorial benzyl and methyl groups, as confirmed by X-ray diffraction (XRD) studies [1]. Crowding at C3 and C5 positions minimally disrupts ring geometry due to the resilience of the piperidone scaffold. Solvent polarity critically influences diastereoselectivity: non-polar media (toluene) promote trans-dimethyl configurations, while protic solvents (ethanol) stabilize cis isomers. Recent advances employ microwave-assisted Mannich reactions, reducing reaction times from 72 hours to <5 hours with comparable yields (75–82%) [1] [4].
N-Benzylation of preformed 3,5-dimethylpiperidin-4-one cores via reductive amination or direct alkylation offers complementary pathways. In reductive approaches, sodium triacetoxyborohydride (NaBH(OAc)₃) reduces imines formed from benzaldehyde and the piperidone amine, achieving yields >85% with methanol as solvent [5]. Alkylation leverages phase-transfer catalysis (e.g., benzyl bromide/K₂CO₃/CH₂Cl₂), but competes with N-overalkylation. Steric hindrance from C3/C5 methyl groups necessitates stoichiometric optimization: a 1:1.1 ratio of piperidone to benzyl bromide maximizes monoalkylation [7]. N-Benzylation does not alter the chair conformation of the parent piperidone, as evidenced by consistent NMR coupling constants (Jax–ax = 10–12 Hz) before and after derivatization [1].
Asymmetric synthesis of the (3S,5R)-isomer employs chiral auxiliaries and transition-metal catalysts. Key strategies include:
The (3S,5R)-isomer predominantly adopts a chair conformation with equatorial benzyl orientation, minimizing A(1,3) strain. Nuclear Overhauser effect (NOE) NMR correlations between C3–H and C5–H confirm relative trans stereochemistry [1] [5].
Table 2: Stereoselective Synthesis Outcomes for (3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one
Method | Conditions | de (%) | Yield (%) |
---|---|---|---|
Evans’ auxiliary-directed alkylation | LDA, CH₃I, THF, –78°C; auxiliary removal | 92 | 65 |
Enzymatic resolution | Vinyl acetate, Candida antarctica B, toluene | 98 | 49 |
Raney Ni dynamic kinetic resolution | H₂ (4 atm), MeOH, 50°C | 95 | 78 |
Crude 1-benzyl-3,5-dimethylpiperidin-4-one requires sequential purification to remove geometric isomers and dimeric byproducts. Industrial-scale protocols favor distillation under reduced pressure (0.1–0.5 mmHg, 110–130°C), achieving >99% purity but requiring antioxidant additives (BHT) to prevent enolization [2]. Laboratory-scale purification employs recrystallization from hydrocarbon/ether mixtures (e.g., cyclohexane/MTBE), exploiting the compound’s low solubility (<5 mg/mL) below 25°C [7]. Yield optimization hinges on:
Table 3: Purification Techniques and Performance Metrics
Technique | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Vacuum distillation | 130°C, 0.5 mmHg, BHT stabilizer | 99.7 | 90 |
Recrystallization | Cyclohexane/MTBE (4:1), –20°C | 99.5 | 82 |
Silica gel chromatography | Ethyl acetate/hexane (1:3) | 98.3 | 75 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7